4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide
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Overview
Description
4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide is a complex organic compound that features a nitro group, a trifluoromethyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by a reaction with ethylene oxide to form the ethylamine derivative. Finally, the sulfonamide group is introduced through a reaction with benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidative conditions to form various oxidation products
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Major Products
Reduction: The major product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used.
Oxidation: Various oxidized derivatives of the original compound.
Scientific Research Applications
4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its nitro and sulfonamide groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)phenol
- 2-Nitro-4-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
Uniqueness
4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4S/c16-15(17,18)11-3-6-13(14(9-11)21(22)23)20-8-7-10-1-4-12(5-2-10)26(19,24)25/h1-6,9,20H,7-8H2,(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQGCVOHIFLPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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